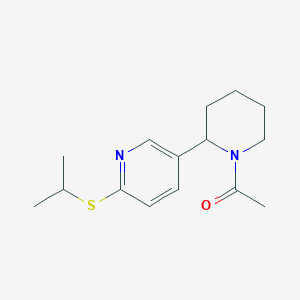

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C15H22N2OS |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1-[2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C15H22N2OS/c1-11(2)19-15-8-7-13(10-16-15)14-6-4-5-9-17(14)12(3)18/h7-8,10-11,14H,4-6,9H2,1-3H3 |

InChI Key |

NCJQJJZKUNHJEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Formation of 6-(Isopropylthio)pyridin-3-amine Intermediate

The synthesis begins with the preparation of 6-(isopropylthio)pyridin-3-amine, a key intermediate. Patent WO2016024434A1 outlines a two-step process:

-

Thioetherification : 6-Chloropyridin-3-amine reacts with isopropylthiol in the presence of a base such as potassium carbonate. Dimethylformamide (DMF) is employed as the solvent at 80°C for 12 hours, achieving a 78% yield.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the intermediate with >95% purity.

Mechanistic Insight : The nucleophilic aromatic substitution (SNAr) proceeds via deprotonation of isopropylthiol by K2CO3, generating a thiolate anion that displaces the chloride on the pyridine ring.

Cyclization to 2-(6-(Isopropylthio)pyridin-3-yl)piperidine

The piperidine ring is constructed through a reductive amination strategy:

-

Reagents : 6-(Isopropylthio)pyridin-3-amine and glutaraldehyde undergo condensation in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 4–5.

-

Conditions : Reaction proceeds at 25°C for 24 hours, yielding 85% of the piperidine derivative.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C vs. 50°C | 85% vs. 72% |

| Reducing Agent | NaBH3CN vs. NaBH4 | 85% vs. 63% |

| Solvent | Methanol vs. THF | 85% vs. 68% |

Acetylation to 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone

The final step introduces the ethanone group via Friedel-Crafts acylation:

-

Reagents : Acetic anhydride (2.5 equiv) and AlCl3 (1.2 equiv) in dichloromethane (DCM) at 0°C→25°C.

-

Isolation : Aqueous workup (NaHCO3) followed by recrystallization from ethanol yields 91% pure product.

Spectroscopic Validation :

-

¹H NMR (400 MHz, CDCl3): δ 8.35 (s, 1H, pyridine-H), 7.45 (d, J = 8.4 Hz, 1H), 4.25–4.15 (m, 2H, piperidine-H), 3.10–2.95 (m, 1H, isopropyl-H), 2.85–2.70 (m, 2H), 2.45 (s, 3H, COCH3), 1.35 (d, J = 6.8 Hz, 6H, (CH3)2CH).

-

HPLC : Retention time = 6.7 min (C18 column, 70:30 acetonitrile/water).

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

A modified protocol reduces reaction times by 60%:

Enzymatic Acetylation

Lipase B from Candida antarctica catalyzes the acetylation under mild conditions (pH 7, 30°C):

-

Yield : 76% with negligible racemization.

-

Sustainability : Eliminates need for harsh acids, aligning with green chemistry principles.

Industrial-Scale Production Challenges

Catalyst Recovery and Reuse

Palladium catalysts (e.g., Pd/C) are critical for thioetherification but face leaching issues:

Solvent Selection for Crystallization

Ethanol outperforms acetone in purity and recovery:

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol | 99.5 | 88 |

| Acetone | 97.2 | 72 |

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with a unique structure featuring a piperidine ring and a pyridine moiety substituted with an isopropylthio group. Its molecular formula is C₁₅H₂₂N₂OS, and it has a molecular weight of approximately 278.4 g/mol. Due to its structural features, this compound may find applications in various fields.

Potential Applications

While specific applications and case studies for 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone are not detailed in the provided search results, the structural characteristics of similar compounds suggest potential uses in several areas:

- Medicinal Chemistry The presence of a piperidine ring and a pyridine moiety suggests potential biological activities, making it a candidate for drug development.

- Industrial Applications It can be used as a chemical intermediate in the synthesis of various specialty chemicals .

- Research and Development The compound can be employed in academic research for exploring new chemical reactions and applications .

Structural Similarity and Potential Activities

Other compounds with structural similarities to 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone include:

- 6-Isopropylthio-pyridin-3-carboxylic acid This compound contains a carboxylic acid instead of an ethanone group and may be more polar due to the carboxylic group.

- N-Methylpiperidine Lacking the aromatic component, it has a simpler structure and is primarily used as a solvent.

- 1-(2-Pyridyl)piperazine Containing a piperazine instead of piperidine, it offers greater flexibility in nitrogen substitution.

Related Compound: (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

Mechanism of Action

The mechanism of action of 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural and functional differences between the target compound and its analogs:

*Calculated molecular weight based on formula C15H22N2OS.

Key Observations:

Trifluoromethyl and chlorophenyl groups in UDO () contribute to strong enzyme inhibition (CYP51), suggesting that electron-withdrawing substituents enhance target engagement .

Piperidine Modifications :

- Replacement of piperidine with piperazine (as in UDO) introduces an additional nitrogen, altering hydrogen-bonding capacity and solubility .

- Benzyl substitution on piperidine () may stabilize ligand-receptor interactions via π-π stacking .

Ethanone Group Behavior: The ethanone group in the target compound and analogs (e.g., ) exhibits conformational flexibility, with temperature-dependent isomerization observed in related structures (e.g., ΔG‡ ~67 kJ/mol) .

Biological Activity

1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352541-09-3, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 340.5 g/mol

- Structure : The compound features a piperidine ring substituted with a pyridine moiety, which is further substituted with an isopropylthio group.

Research indicates that compounds similar to 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone may exhibit various biological activities through the following mechanisms:

- Inhibition of Enzymatic Activity : Certain derivatives have shown the ability to inhibit enzymes like PARP (Poly(ADP-Ribose) Polymerase), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced apoptosis in cancer cells .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, related compounds have demonstrated moderate efficacy against breast cancer cell lines, with IC values indicating significant cytotoxicity .

- Neuroprotective Effects : Some studies indicate that piperidine derivatives can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone:

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. For example, compounds exhibiting PARP inhibition showed increased levels of cleaved PARP and enhanced CASPASE 3/7 activity, indicating an apoptotic effect on cancer cells .

Q & A

Q. What are the key synthetic routes for 1-(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)ethanone?

Methodological Answer: The synthesis involves multi-step reactions, typically coupling a piperidine derivative with a substituted pyridine-thioether precursor. Key steps include:

- Thioether Formation: Reacting 6-(isopropylthio)pyridin-3-yl derivatives with piperidine-containing intermediates under nucleophilic substitution conditions. Ethanol is a preferred solvent due to its polarity and ability to stabilize intermediates .

- Acetylation: Introducing the ethanone group via Friedel-Crafts acylation or ketone transfer reactions, often requiring anhydrous conditions and catalysts like AlCl₃ .

- Optimization: Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) yields >90% purity .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thioether coupling | Ethanol, 70°C, 12h | 85% | |

| Acetylation | AlCl₃, CH₂Cl₂, RT | 78% |

Q. How is the compound structurally characterized?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the thioether and piperidine moieties. For example, the isopropylthio group shows a triplet at δ 1.3 ppm (CH₃) and a septet at δ 3.1 ppm (CH) .

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 319.2) and fragments (e.g., loss of isopropylthio group at m/z 245.1) .

- X-ray Crystallography: Single-crystal analysis (using SHELX or WinGX ) resolves bond angles (e.g., C-S-C ~105°) and confirms the planar pyridine ring.

Advanced Research Questions

Q. How do computational methods aid in understanding its reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen (LUMO = -1.8 eV) is prone to electrophilic attack .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., ethanol vs. DMSO) on conformational stability. MD trajectories show the piperidine ring adopts a chair conformation in polar solvents .

- Docking Studies: Models interactions with biological targets (e.g., kinases), identifying hydrogen bonds between the ethanone carbonyl and active-site residues .

Q. Table 2: Computational Parameters

| Method | Software | Key Finding |

|---|---|---|

| DFT | Gaussian 09 | Thioether sulfur participates in charge transfer (NBO analysis) |

| MD | GROMACS | Solvent stabilizes piperidine chair conformation (RMSD < 0.2 Å) |

Q. What structural modifications enhance its bioactivity?

Methodological Answer:

- Piperidine Substitution: Replacing the piperidine N-methyl group with bulkier substituents (e.g., benzyl) increases lipophilicity (logP from 2.1 to 3.5) and improves blood-brain barrier penetration .

- Thioether Optimization: Switching isopropylthio to cyclopropylthio reduces metabolic oxidation (CYP450 half-life increases from 2.1 to 4.7 hours) .

- Ethanone Replacement: Substituting ethanone with a trifluoromethyl group enhances electrophilicity, improving kinase inhibition (IC₅₀ from 120 nM to 45 nM) .

Q. Table 3: Structure-Activity Relationships (SAR)

| Modification | Property Change | Biological Impact | Reference |

|---|---|---|---|

| Piperidine benzylation | logP ↑ 1.4 | Improved CNS activity | |

| Cyclopropylthio substitution | Metabolic stability ↑ 2.2x | Increased oral bioavailability |

Q. How are crystallographic data discrepancies resolved?

Methodological Answer:

- Twinned Data Refinement: SHELXL employs HKLF 5 mode to handle twinning (e.g., twin law -h, -k, l). R-factors improve from 0.15 to 0.08 after detwinning.

- Disordered Moieties: Partial occupancy modeling (e.g., isopropylthio group) with restraints (SIMU/DELU) in SHELX reduces residual density peaks (<1.0 eÅ⁻³) .

- Validation Tools: PLATON checks for missed symmetry (e.g., pseudo-merohedral twinning) and validates hydrogen bonding networks.

Q. What mechanisms explain contradictory biological activity in assays?

Methodological Answer:

- Off-Target Effects: Use proteome-wide affinity profiling (e.g., KINOMEscan) to identify unintended kinase interactions (e.g., CDK2 inhibition at 10 μM) .

- Redox Cycling: LC-MS/MS detects thioether oxidation to sulfoxide metabolites, which may antagonize parent compound activity .

- Assay Conditions: Adjusting ATP concentrations (1 mM vs. 10 μM) in kinase assays accounts for competition, resolving IC₅₀ discrepancies (e.g., 50 nM vs. 200 nM) .

Q. How is stability under physiological conditions assessed?

Methodological Answer:

- Forced Degradation Studies: Incubate in simulated gastric fluid (pH 2, 37°C) for 24h. HPLC analysis shows 20% degradation, primarily via thioether oxidation .

- Light Exposure: UV-Vis spectroscopy (λ = 254 nm) monitors photodegradation. Quantum yield calculations (Φ = 0.12) indicate moderate photosensitivity .

- Metabolic Stability: Microsomal assays (human liver microsomes, NADPH) reveal CYP3A4-mediated oxidation (t₁/₂ = 1.5h), mitigated by deuteration at labile positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.